molecular formula C17H26N2O2 B7918485 {2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7918485
M. Wt: 290.4 g/mol
InChI Key: POHKCDLTWNWTBU-UHFFFAOYSA-N
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Description

{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS: 1353982-70-3) is a piperidine-based derivative with a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol . The compound features a piperidine ring substituted with a benzyl-ethyl-amino-methyl group at the 2-position and an acetic acid moiety at the 1-position. Key physicochemical properties include an XLogP3 value of 0.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 43.8 Ų, suggesting moderate solubility in aqueous media . The compound is utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-18(12-15-8-4-3-5-9-15)13-16-10-6-7-11-19(16)14-17(20)21/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHKCDLTWNWTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene or methanol, and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl-ethyl-amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

The piperidine structure is often associated with diverse biological activities, particularly in neuropharmacology. Compounds similar to {2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid have been studied for their interactions with neurotransmitter systems, including:

  • Dopamine Receptors : Potential applications in treating disorders like schizophrenia and depression.
  • Serotonin Receptors : Investigated for effects on mood regulation and anxiety disorders.

Analgesic Properties

Research indicates that derivatives of piperidine can exhibit analgesic effects. Studies have shown that compounds with similar structures can modulate pain pathways effectively. For instance:

  • Animal Studies : Demonstrated significant reductions in pain response, suggesting potential use in pain management therapies.
Study ReferenceCompoundAnalgesic Effect
Similar Piperidine DerivativeSignificant pain reduction in animal models

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have indicated that piperidine derivatives can exhibit antibacterial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 12.5 μg/ml against Salmonella typhi.
CompoundMIC (μg/ml)Bacterial Strain
Compound A12.5S. typhi
Compound B250Candida albicans

Anti-inflammatory Effects

Piperidine derivatives have also been explored for their anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit inflammatory cytokines, providing therapeutic options for conditions like arthritis.

Case Study 1: Antibacterial Activity

A comprehensive evaluation of various piperidine derivatives highlighted that specific modifications enhance antibacterial efficacy significantly compared to standard antibiotics.

Case Study 2: Pain Modulation

In controlled trials involving animal models, related compounds demonstrated a marked reduction in pain sensitivity, indicating their potential as effective analgesics.

Case Study 3: Inflammation Inhibition

Research focused on the anti-inflammatory properties of piperidine derivatives showed a notable decrease in pro-inflammatory cytokines in vitro, supporting their therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism by which {2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters of {2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Structural Features Applications
This compound (1353982-70-3) C₁₇H₂₆N₂O₂ 290.4 0.4 1 / 4 Benzyl-ethyl-amino-methyl, acetic acid Pharmaceutical intermediates
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (1353962-55-6) C₁₉H₂₈N₂O₄ 348.4 2.1* 1 / 5 Benzyloxycarbonyl-isopropyl group Synthetic intermediates
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (224456-41-1) C₁₀H₁₇NO₄ 215.25 -0.2* 1 / 4 Ethoxycarbonyl, acetic acid Chemical synthesis
(R)-(-)-Phenylpiperidin-1-yl-acetic acid C₁₃H₁₇NO₂ 219.28 1.2 1 / 3 Phenyl, stereospecific (R-configuration) Chiral building block

*Estimated based on structural analogs.

Key Observations:

Lipophilicity: The benzyl-ethyl-amino substitution in the target compound confers moderate lipophilicity (XLogP3 = 0.4), intermediate between the highly polar ethoxycarbonyl analog (-0.2) and the more lipophilic benzyloxycarbonyl-isopropyl derivative (2.1). This balance may optimize membrane permeability for drug delivery .

Functional Groups : The acetic acid moiety is conserved across all compounds, enabling ionic interactions at physiological pH, which is critical for solubility and target engagement .

Biological Activity

{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, identified by its CAS number 1353945-05-7, is a compound with potential pharmacological significance. This article reviews its biological activities, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available literature.

The compound has the following chemical formula:

  • Molecular Formula : C₁₇H₂₆N₂O₂
  • Molecular Weight : 290.41 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies indicate that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC₅₀ values for these activities were reported at approximately 1.9 µM for MDA-MB-231 cells and 5.4 µM for HepG2 cells, suggesting potent anticancer potential .

The biological activity of this compound may be attributed to its interaction with specific biological targets. Research indicates that piperidine derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes or receptors implicated in cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Efficacy Study : A study on piperidine derivatives showed that modifications at the nitrogen atom significantly enhanced antibacterial activity. The synthesized compounds were tested against a panel of microorganisms, revealing promising results comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro studies conducted on several piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

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